REACTION_CXSMILES
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[I:1]Cl.[NH2:3][C:4]1[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7].CCOCC>C(O)(=O)C>[NH2:3][C:4]1[C:12]([CH3:13])=[CH:11][C:10]([I:1])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]
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Name
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Quantity
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28.9 g
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Type
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reactant
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Smiles
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ICl
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Name
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|
Quantity
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24.5 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C=CC=C1C
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Name
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Quantity
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250 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
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250 mL
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Type
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reactant
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Smiles
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CCOCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the mixture was filtered
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Type
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CUSTOM
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Details
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The solid material was dried in vacuo
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Name
|
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Type
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product
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Smiles
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NC1=C(C(=O)O)C=C(C=C1C)I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |